tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate
tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate
Brand Name:
Vulcanchem
CAS No.:
115406-14-9
VCID:
VC20894658
InChI:
InChI=1S/C16H22N2O3/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20/h4-7,12H,8-10,17H2,1-3H3/t12-/m1/s1
SMILES:
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N
Molecular Formula:
C16H22N2O3
Molecular Weight:
290.36 g/mol
tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate
CAS No.: 115406-14-9
Cat. No.: VC20894658
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115406-14-9 |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
| Standard InChI | InChI=1S/C16H22N2O3/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20/h4-7,12H,8-10,17H2,1-3H3/t12-/m1/s1 |
| Standard InChI Key | QTEDVVHLTMELTB-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@H](C1=O)N |
| SMILES | CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N |
| Canonical SMILES | CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator